molecular formula C11H13BrO2 B6289523 3-Bromo-5-butoxybenzaldehyde CAS No. 1973419-63-4

3-Bromo-5-butoxybenzaldehyde

Cat. No.: B6289523
CAS No.: 1973419-63-4
M. Wt: 257.12 g/mol
InChI Key: KJNYBONZMFMCEH-UHFFFAOYSA-N
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Description

3-Bromo-5-butoxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and a butoxy group at the fifth position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

Chemistry:

3-Bromo-5-butoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It serves as a building block for the construction of more complex molecules.

Biology and Medicine:

In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new drugs or as a reference compound in analytical studies.

Industry:

In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structural properties make it valuable in the production of polymers, resins, and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-5-butoxybenzaldehyde typically involves the bromination of 5-butoxybenzaldehyde. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. The product is then purified through techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-butoxybenzaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

    Substitution: Products like 3-azido-5-butoxybenzaldehyde or 3-thio-5-butoxybenzaldehyde.

    Oxidation: 3-Bromo-5-butoxybenzoic acid.

    Reduction: 3-Bromo-5-butoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 3-Bromo-5-butoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations such as nucleophilic substitution, oxidation, and reduction. The bromine atom and the aldehyde group are key functional groups that determine its reactivity and interaction with other molecules.

In biological systems, the compound may interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    3-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a butoxy group.

    3-Bromo-4-butoxybenzaldehyde: Similar structure but with the butoxy group at the fourth position.

    3-Chloro-5-butoxybenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness:

3-Bromo-5-butoxybenzaldehyde is unique due to the specific positioning of the bromine and butoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. The presence of both an electron-withdrawing bromine atom and an electron-donating butoxy group creates a unique electronic environment that influences its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-bromo-5-butoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-3-4-14-11-6-9(8-13)5-10(12)7-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNYBONZMFMCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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